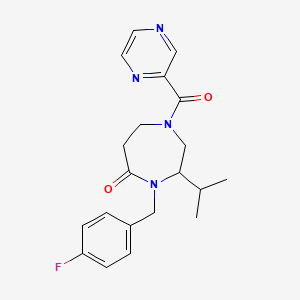![molecular formula C22H24N4O2 B5343211 {4-benzyl-1-[2-(1H-1,2,4-triazol-3-yl)benzoyl]piperidin-4-yl}methanol](/img/structure/B5343211.png)
{4-benzyl-1-[2-(1H-1,2,4-triazol-3-yl)benzoyl]piperidin-4-yl}methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
{4-benzyl-1-[2-(1H-1,2,4-triazol-3-yl)benzoyl]piperidin-4-yl}methanol, also known as BTBPM, is a chemical compound that has been extensively studied for its potential therapeutic applications.
Mécanisme D'action
The mechanism of action of {4-benzyl-1-[2-(1H-1,2,4-triazol-3-yl)benzoyl]piperidin-4-yl}methanol involves the inhibition of various enzymes and signaling pathways that are involved in the growth and survival of cancer cells, pathogens, and neurons. This compound has been found to inhibit the activity of histone deacetylases (HDACs), which are enzymes that regulate gene expression and are overexpressed in cancer cells. This compound has also been found to inhibit the activity of protein kinases such as PI3K/Akt and MAPK/ERK, which are involved in cell survival and proliferation. In addition, this compound has been found to modulate the activity of ion channels and receptors that are involved in neuronal signaling and synaptic plasticity.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects such as inducing apoptosis, reducing oxidative stress and inflammation, and modulating neuronal signaling and synaptic plasticity. This compound has been found to induce apoptosis in cancer cells by activating the intrinsic pathway of apoptosis and inhibiting the anti-apoptotic proteins such as Bcl-2. This compound has also been found to reduce oxidative stress and inflammation by scavenging free radicals and inhibiting the production of pro-inflammatory cytokines. In addition, this compound has been found to modulate neuronal signaling and synaptic plasticity by regulating the activity of ion channels and receptors such as NMDA and AMPA receptors.
Avantages Et Limitations Des Expériences En Laboratoire
{4-benzyl-1-[2-(1H-1,2,4-triazol-3-yl)benzoyl]piperidin-4-yl}methanol has several advantages for lab experiments such as its high potency and selectivity, its ability to cross the blood-brain barrier, and its low toxicity. However, there are also some limitations such as its poor solubility in water and its instability in acidic conditions.
Orientations Futures
There are several future directions for the research on {4-benzyl-1-[2-(1H-1,2,4-triazol-3-yl)benzoyl]piperidin-4-yl}methanol such as developing novel analogs with improved pharmacokinetic properties, studying its potential as a combination therapy with other anticancer drugs, and investigating its potential as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's. Furthermore, the development of targeted drug delivery systems for this compound could improve its efficacy and reduce its toxicity.
Méthodes De Synthèse
The synthesis of {4-benzyl-1-[2-(1H-1,2,4-triazol-3-yl)benzoyl]piperidin-4-yl}methanol involves the reaction of 4-benzylpiperidine with 2-(1H-1,2,4-triazol-3-yl)benzoic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The reaction is then followed by reduction of the resulting intermediate with sodium borohydride to obtain this compound.
Applications De Recherche Scientifique
{4-benzyl-1-[2-(1H-1,2,4-triazol-3-yl)benzoyl]piperidin-4-yl}methanol has been studied for its potential therapeutic applications in various scientific research fields such as cancer, neurological disorders, and infectious diseases. In cancer research, this compound has been found to inhibit the growth of cancer cells by inducing apoptosis and blocking the cell cycle. In neurological disorders, this compound has been studied for its potential as a neuroprotective agent by reducing oxidative stress and inflammation. In infectious diseases, this compound has been found to inhibit the growth of various pathogens such as bacteria and fungi.
Propriétés
IUPAC Name |
[4-benzyl-4-(hydroxymethyl)piperidin-1-yl]-[2-(1H-1,2,4-triazol-5-yl)phenyl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N4O2/c27-15-22(14-17-6-2-1-3-7-17)10-12-26(13-11-22)21(28)19-9-5-4-8-18(19)20-23-16-24-25-20/h1-9,16,27H,10-15H2,(H,23,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOSNTECSWSXPND-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1(CC2=CC=CC=C2)CO)C(=O)C3=CC=CC=C3C4=NC=NN4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-cyclohexyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-amine hydrochloride](/img/structure/B5343140.png)
![N-{[1-(hydroxymethyl)cyclobutyl]methyl}-N-methyl-2-[1-(2-methylbenzyl)-3-oxo-2-piperazinyl]acetamide](/img/structure/B5343152.png)
![4-bromo-N'-{[2-(4-methoxyphenoxy)propanoyl]oxy}benzenecarboximidamide](/img/structure/B5343154.png)
![(3S*,4R*)-1-[3-(2-amino-1,3-thiazol-4-yl)propanoyl]-4-(hydroxymethyl)-3-piperidinol](/img/structure/B5343159.png)

![8-{[5-(1,5-dimethyl-1H-pyrazol-4-yl)-3-isoxazolyl]carbonyl}-1-oxa-8-azaspiro[4.5]decane](/img/structure/B5343168.png)
![3-{[3-(2-furylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-9-methyl-2-[(tetrahydro-2-furanylmethyl)amino]-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B5343174.png)
![6-{4-[2-(4-sec-butylphenoxy)ethoxy]-3-chlorobenzylidene}-5-imino-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5343183.png)
![N-[4-(4-acetyl-1-piperazinyl)phenyl]-2-(1H-benzimidazol-1-yl)acetamide](/img/structure/B5343188.png)
![2-{2-[4-(2,4-dichlorobenzyl)-1-piperazinyl]ethoxy}ethanol](/img/structure/B5343191.png)
![N~4~-{4-[(tert-butylamino)sulfonyl]phenyl}-N~1~,N~1~-diethyl-1,4-piperidinedicarboxamide](/img/structure/B5343192.png)
![4-furo[3,2-c]pyridin-4-yl-1H-pyrrolo[2,3-b]pyridin-6-amine](/img/structure/B5343205.png)
![1-[3-(dimethylamino)propyl]-3-hydroxy-4-(4-methoxy-2-methylbenzoyl)-5-(2-methoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5343209.png)